Cas no 31545-25-2 (cyclopentyl(4-fluorophenyl)methanone)
cyclopentyl(4-fluorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- cyclopentyl(4-fluorophenyl)methanone
- LogP
- (4-Fluorophenyl)(pyrrolidin-1-yl)methanone
- Cyclopentyl 4-fluorophenyl ketone
- cyclopentyl-(4-fluorophenyl)methanone
- MFCD03841310
- G55917
- DTXSID30602551
- CS-0259451
- AKOS000346343
- Z385412886
- 31545-25-2
- EN300-73387
-
- MDL: MFCD03841310
- Inchi: 1S/C12H13FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2
- InChI Key: OLMXMRIBMVPPJT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1CCCC1)=O
Computed Properties
- Exact Mass: 192.09509
- Monoisotopic Mass: 192.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.131
- Boiling Point: 286.6°C at 760 mmHg
- Flash Point: 116°C
- Refractive Index: 1.532
- PSA: 17.07
cyclopentyl(4-fluorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994350-25mg |
cyclopentyl(4-fluorophenyl)methanone |
31545-25-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994350-50mg |
cyclopentyl(4-fluorophenyl)methanone |
31545-25-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C994350-250mg |
cyclopentyl(4-fluorophenyl)methanone |
31545-25-2 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Fluorochem | 204124-1g |
4-Fluorophenyl cyclopentyl ketone |
31545-25-2 | >95% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 204124-5g |
4-Fluorophenyl cyclopentyl ketone |
31545-25-2 | >95% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 204124-25g |
4-Fluorophenyl cyclopentyl ketone |
31545-25-2 | >95% | 25g |
£2416.00 | 2022-03-01 | |
| Enamine | EN300-73387-0.05g |
cyclopentyl(4-fluorophenyl)methanone |
31545-25-2 | 95.0% | 0.05g |
$122.0 | 2025-03-21 | |
| Enamine | EN300-73387-0.1g |
cyclopentyl(4-fluorophenyl)methanone |
31545-25-2 | 95.0% | 0.1g |
$181.0 | 2025-03-21 | |
| Enamine | EN300-73387-0.25g |
cyclopentyl(4-fluorophenyl)methanone |
31545-25-2 | 95.0% | 0.25g |
$258.0 | 2025-03-21 | |
| Enamine | EN300-73387-0.5g |
cyclopentyl(4-fluorophenyl)methanone |
31545-25-2 | 95.0% | 0.5g |
$406.0 | 2025-03-21 |
cyclopentyl(4-fluorophenyl)methanone Suppliers
cyclopentyl(4-fluorophenyl)methanone Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on cyclopentyl(4-fluorophenyl)methanone
Introduction to Cyclopentyl(4-fluorophenyl)methanone (CAS No. 31545-25-2)
Cyclopentyl(4-fluorophenyl)methanone, with the chemical formula C13H11FO, is a significant compound in the realm of organic chemistry and pharmaceutical research. This review delves into its structural characteristics, synthetic pathways, and its emerging applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of Cyclopentyl(4-fluorophenyl)methanone features a cyclopentyl group attached to a carbonyl moiety, which is further linked to a 4-fluorophenyl ring. The presence of the fluorine atom in the phenyl ring introduces unique electronic and steric properties, making this compound a valuable scaffold for drug design. The cyclopentyl group contributes to the molecule's rigidity and lipophilicity, enhancing its potential for membrane permeability and binding affinity.
In recent years, Cyclopentyl(4-fluorophenyl)methanone has garnered attention in the field of medicinal chemistry due to its versatile reactivity and potential as an intermediate in the synthesis of biologically active compounds. Researchers have explored its utility in constructing heterocyclic derivatives, which are known for their broad spectrum of pharmacological activities. The fluorine substituent, in particular, has been shown to modulate metabolic stability and binding interactions with biological targets.
One of the most compelling aspects of Cyclopentyl(4-fluorophenyl)methanone is its role in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its efficacy in inhibiting enzymes involved in cancer metabolism. The combination of the cyclopentyl and 4-fluorophenyl groups creates a unique pharmacophore that can interact with specific amino acid residues in enzyme active sites, leading to potent inhibitory effects.
The synthesis of Cyclopentyl(4-fluorophenyl)methanone typically involves Friedel-Crafts acylation reactions or cross-coupling techniques. Advanced synthetic methodologies have enabled the efficient preparation of this compound with high purity, facilitating its use in downstream applications. Recent advances in catalytic systems have further streamlined these processes, reducing reaction times and improving yields.
From a computational chemistry perspective, Cyclopentyl(4-fluorophenyl)methanone has been extensively studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively bind to protein targets with high affinity. These insights have guided the optimization of lead compounds into more potent and selective drug candidates.
The pharmaceutical industry has shown particular interest in Cyclopentyl(4-fluorophenyl)methanone due to its potential as a building block for next-generation therapeutics. Its structural features make it an ideal candidate for generating libraries of compounds for high-throughput screening. This approach has led to the discovery of novel molecules with therapeutic promise across multiple indications.
In conclusion, Cyclopentyl(4-fluorophenyl)methanone (CAS No. 31545-25-2) represents a fascinating compound with significant implications in drug discovery and development. Its unique structural attributes, coupled with its synthetic accessibility, position it as a cornerstone in modern medicinal chemistry. As research continues to uncover new applications for this molecule, its importance in addressing complex diseases is likely to grow.
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